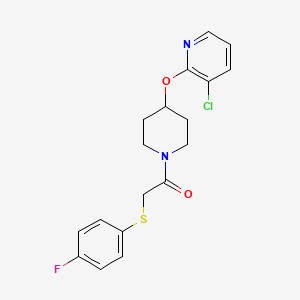

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2S/c19-16-2-1-9-21-18(16)24-14-7-10-22(11-8-14)17(23)12-25-15-5-3-13(20)4-6-15/h1-6,9,14H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIGSVRTTHBRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

Formation of 3-chloropyridin-2-yl ether: This step involves the reaction of 3-chloropyridine with an appropriate alcohol under basic conditions to form the ether linkage.

Piperidine substitution: The 3-chloropyridin-2-yl ether is then reacted with piperidine to introduce the piperidin-1-yl group.

Thioether formation: The final step involves the reaction of the intermediate with 4-fluorophenyl thiol to form the thioether linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Compound A : (4-Fluorophenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone

- Key Differences: Replaces the 3-chloropyridinyloxy group with a thieno[2,3-d]pyrimidine ring.

- Implications: The thienopyrimidine moiety may enhance π-π stacking with hydrophobic enzyme pockets compared to the chloropyridine group.

Compound B : 1-(4-(4-Ethylpiperazin-1-yl)piperidin-1-yl)-2-((4'-methoxybiphenyl)oxy)ethanone

- Key Differences : Substitutes the chloropyridinyloxy group with a 4-ethylpiperazine and biphenylmethoxy group.

Compound C : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Key Differences : Lacks the chloropyridinyloxy and thioether substituents, simplifying the structure.

- Implications : Reduced molecular complexity likely diminishes target affinity but improves synthetic accessibility .

Functional Group Variations

Thioether vs. Ether/Esters

- The target compound’s (4-fluorophenyl)thio group differs from ether-linked analogues (e.g., Compound B’s biphenylmethoxy group).

Chloropyridine vs. Thienopyrimidine

- The 3-chloropyridinyloxy group (target) vs. thienopyrimidine (Compound A) alters electronic properties.

- Impact : Chloropyridine’s electron-withdrawing nature may polarize the piperidine ring, affecting binding to charged enzyme residues .

Physical and Spectral Properties

Notes: The target compound’s absence of reported data highlights a gap in the literature. Analogues like those in provide benchmarks for expected spectral features (e.g., aromatic protons in δ 7–8.5 ppm).

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, often referred to in the literature as a synthetic organic compound, has generated significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C20H22ClFN2O4S

- Molecular Weight : 426.91 g/mol

- IUPAC Name : 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenylthio)ethanone

This compound features a piperidine ring, a chloropyridine moiety, and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzymatic pathways and receptor activities, which can lead to various therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Cardiovascular Effects

Preliminary studies suggest that this compound may have a role in modulating lipid metabolism, potentially impacting cardiovascular health by lowering cholesterol levels through inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution and coupling reactions. For the piperidinyloxy-chloropyridine moiety, analogous procedures in and suggest using inert solvents (e.g., dichloromethane) with bases like NaOH or cesium carbonate to facilitate ether bond formation. Adjusting reaction temperatures (room temperature to 80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine derivative to chloropyridine) can enhance yields. Catalysts such as p-toluenesulfonic acid ( ) or ammonium acetate ( ) may stabilize intermediates. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Key signals include the piperidine protons (δ 1.5–3.5 ppm), aromatic protons from 3-chloropyridine (δ 7.2–8.5 ppm), and 4-fluorophenylthio groups (δ 7.0–7.5 ppm). reports specific shifts for analogous ethanone derivatives (e.g., δ 2.1 ppm for acetyl groups).

- LCMS: Confirm molecular weight with [M+H]+ peaks. For example, derivatives in show <5 ppm deviation between calculated and observed masses.

- X-ray crystallography () can resolve stereochemical ambiguities .

Q. What computational approaches predict the compound’s physicochemical properties and drug-likeness?

Methodological Answer: Use tools like Schrödinger’s QikProp or SwissADME to calculate logP (lipophilicity), polar surface area, and H-bond donors/acceptors. highlights oral bioavailability predictions via Lipinski’s Rule of Five. Molecular docking (AutoDock Vina) can assess binding to targets like PARP ( ), while DFT calculations (Gaussian 09) optimize geometry and electronic properties .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in targeting enzymes like PARP?

Methodological Answer: The chloropyridine and fluorophenylthio groups may act as pharmacophores. In , analogous compounds inhibit PARP by mimicking NAD+’s nicotinamide moiety, binding to the catalytic domain. Validate via competitive binding assays (e.g., fluorescence polarization) and enzymatic kinetics (Km/Vmax changes). Structural analogs show IC50 values <100 nM in PARP1/2 inhibition .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme activity). For example, low cellular activity despite high in vitro potency suggests poor membrane penetration. Address this by:

Q. What strategies are recommended for radiolabeling this compound with isotopes like fluorine-18 for PET imaging?

Methodological Answer:

- Direct labeling: Replace the 4-fluorophenyl group with [18F]fluoride via nucleophilic aromatic substitution (). Use K222/K2CO3 as phase-transfer catalysts in anhydrous DMF at 100°C.

- Precursor synthesis: Design a nitro- or trimethylammonium precursor for efficient 18F incorporation (radiochemical yield >20%, purity >95% via HPLC).

- Validate biodistribution in murine models () with autoradiography .

Q. How can in vitro and in vivo metabolic stability be evaluated?

Methodological Answer:

- In vitro: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS. ’s analogs show t1/2 >60 min in human microsomes.

- In vivo: Administer IV/PO doses in rodents, collect plasma/bile/urine, and identify metabolites (e.g., hydroxylation at piperidine or sulfoxidation of thioether). Use stable isotopes (e.g., 13C-labeled) as internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.